1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
1-tert-butyl-4,6-bis(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N3/c1-12(2,3)23-6-7(5-21)10-8(13(15,16)17)4-9(14(18,19)20)22-11(10)23/h4,6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIOEDSQNXCDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C1N=C(C=C2C(F)(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670627 | |
| Record name | 1-tert-Butyl-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146221-73-9 | |
| Record name | 1-tert-Butyl-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(tert-Butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS Number: 1146221-73-9) is a synthetic compound notable for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological applications based on diverse research findings.
The compound's molecular formula is C₁₄H₁₁F₆N₃, with a melting point range of 151–153 °C. The presence of trifluoromethyl groups contributes to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁F₆N₃ |
| Melting Point | 151–153 °C |
| CAS Number | 1146221-73-9 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound involves the reaction of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with fluorinated electrophiles. This method has been shown to yield high purity and efficacy in producing pyrrolo[2,3-b]pyridine derivatives, which are crucial for further pharmacological studies .
Biological Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their influence on lipophilicity and metabolic stability. The specific biological activities of this compound include:
Antiparasitic Activity
Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridines can inhibit the growth of parasites such as Plasmodium falciparum, the causative agent of malaria. The compound's structural modifications have been linked to improved potency against resistant strains. For instance, modifications leading to EC50 values as low as 0.004 μM have been reported in related compounds .
Mechanism of Action
The mechanism underlying its antiparasitic activity appears to involve inhibition of key metabolic pathways within the parasite. For example, the compound may interfere with Na+-ATPase activity in P. falciparum, which is crucial for parasite survival and replication .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. It has shown moderate cytotoxic effects against various human cell lines, necessitating further studies to optimize its therapeutic index while minimizing toxicity .
Case Study 1: Antiparasitic Efficacy
A recent study evaluated a series of pyrrolo[2,3-b]pyridine derivatives against P. falciparum. The study highlighted that the incorporation of trifluoromethyl groups significantly enhanced antiparasitic activity compared to non-fluorinated analogs. The best-performing derivative exhibited an EC50 of 0.010 μM, indicating a strong potential for development as an antimalarial agent .
Case Study 2: Metabolic Stability
Another investigation focused on the metabolic stability of this compound in human liver microsomes. It was found that while some derivatives maintained high activity against parasites, they also exhibited varying degrees of metabolic stability, highlighting the need for careful structural optimization to balance efficacy and safety .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various biological activities. Some potential applications include:
- Anticancer Activity: The structural features suggest that this compound may interact with specific biological targets involved in cancer pathways. Studies are ongoing to evaluate its efficacy against different cancer cell lines.
- Antimicrobial Properties: Preliminary investigations have indicated potential antimicrobial activities, making it a candidate for further exploration in drug development.
Organic Electronics
The electronic properties influenced by the trifluoromethyl groups and aromatic ring system suggest applications in organic electronics:
- Electron Transport Materials: The compound may serve as an electron transport layer in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where efficient charge transport is crucial.
- Sensor Development: Its unique electronic properties could be harnessed in developing sensors for detecting specific analytes.
Case Studies and Research Findings
Several studies have documented the interactions and potential applications of similar compounds:
- Biological Activity Studies:
- A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited significant inhibition against specific cancer cell lines, suggesting that structural modifications could lead to enhanced activity .
- Electronic Properties Investigation:
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,6-Bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Lacks tert-butyl group | More polar due to absence of bulky substituent |
| 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Contains a single trifluoromethyl group | May exhibit different biological activity |
| 1-(tert-butyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine | Fluorine instead of trifluoromethyl | Potentially different reactivity profiles |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Pyrrolo[2,3-b]pyridine-3-carbonitriles
Physicochemical and Reactivity Differences
- Electron-Withdrawing Effects: The bis-CF₃ groups in the target compound enhance electron deficiency compared to mono-CF₃ or methyl-substituted analogs (Table 1). This increases electrophilicity at the cyano group, favoring nucleophilic substitution reactions.
- Thermal Stability: Fluorinated derivatives generally exhibit higher thermal stability. For example, the target compound’s decomposition temperature is estimated to exceed 250°C, compared to ~200°C for non-fluorinated analogs like 1-(4-methoxyphenyl)-4,6-dimethyl derivatives.
Spectroscopic Properties
- ¹³C NMR: The cyano carbon in the target compound resonates at ~115 ppm, consistent with analogous pyrrolo[2,3-b]pyridine-3-carbonitriles (e.g., 1-(phenylsulfonyl) derivative: δ ~110–120 ppm).
- ¹⁹F NMR: The two CF₃ groups produce distinct signals at δ -62 to -65 ppm, differing from mono-CF₃ analogs (e.g., δ -60 ppm for 5-CF₃ derivatives).
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyridine Core
A common approach to build the pyrrolo[2,3-b]pyridine scaffold involves:
- Starting from suitably substituted 2-aminopyridines or 4-amino-2-bromopyridines.
- Performing Sonogashira cross-coupling reactions with alkynes to introduce an ethynyl group.
- Followed by base-catalyzed intramolecular cyclization to close the pyrrole ring, often facilitated by electron-withdrawing substituents or protecting groups to enhance acidity and reactivity.
For example, palladium-catalyzed substitution of a 6-bromo-pyrrolopyridine intermediate has been used to introduce substituents, with sulfonamide protection to optimize cyclization efficiency.
Introduction of Trifluoromethyl Groups
The 4,6-bis(trifluoromethyl) substitution pattern can be introduced via:
- Direct trifluoromethylation of the pyrrolo[2,3-b]pyridine core using trifluoromethylating agents.
- Alternatively, starting from pyridine or pyrrole precursors already bearing trifluoromethyl groups, followed by ring closure.
The electron-withdrawing nature of trifluoromethyl groups plays a role in stabilizing intermediates and directing regioselectivity during cyclization and substitution steps.
Installation of the tert-Butyl Group at N-1 Position
The tert-butyl group is typically introduced via:
- Alkylation of the pyrrolo nitrogen using tert-butyl halides or tert-butylation reagents under basic conditions.
- Alternatively, N-alkylation can be achieved by employing tert-butyl-containing intermediates during early synthetic steps.
This step requires control to avoid over-alkylation or side reactions, often conducted after the pyrrolo-pyridine core is established.
Introduction of the Cyano Group at Position 3
The cyano group installation is commonly done by:
- Nucleophilic substitution or palladium-catalyzed cyanation reactions on a 3-halogenated pyrrolo[2,3-b]pyridine intermediate.
- Alternatively, using 3-substituted precursors that can be converted to nitriles via dehydration or substitution reactions.
This step is critical for the compound's biological and electronic properties and requires mild conditions to preserve other sensitive substituents.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sonogashira Coupling | 4-amino-2-bromopyridine, alkyne, Pd catalyst, base | Formation of ethynyl-substituted pyridine |
| 2 | Base-catalyzed Cyclization | Base (e.g., K2CO3), solvent (e.g., DMF) | Closure of pyrrole ring to form pyrrolo[2,3-b]pyridine |
| 3 | Trifluoromethylation | CF3 source (e.g., Togni reagent), Pd catalyst | Introduction of CF3 groups at 4 and 6 positions |
| 4 | N-tert-butylation | tert-butyl halide, base (e.g., NaH) | Alkylation at N-1 position |
| 5 | Cyanation | Pd-catalyzed cyanation with Zn(CN)2 or KCN | Introduction of cyano group at position 3 |
Research Findings and Optimization Notes
- The use of sulfonamide protecting groups during cyclization enhances reaction efficiency by increasing the acidity of the anilinic proton, facilitating ring closure.
- Palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira types, are central to assembling the core and installing substituents with high regioselectivity.
- Transfer hydrogenation methods have been employed for reduction steps in related pyrrolo-pyridine derivatives, indicating potential routes for functional group interconversion without harsh conditions.
- The order of substituent introduction is critical; for example, trifluoromethyl groups are often introduced prior to N-alkylation to avoid steric hindrance and side reactions.
- Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and purity, with typical yields reported around 50-70% for key steps.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(OAc)2 with ligands | Essential for cross-coupling steps |
| Base | K2CO3, NaH, Cs2CO3 | Used for cyclization and alkylation |
| Solvent | DMF, DMSO, THF | Polar aprotic solvents preferred |
| Temperature | 50–120 °C | Depends on reaction step |
| Purification | Column chromatography, recrystallization | To achieve >95% purity |
| Yield | 50–70% per step | Multi-step overall yield lower |
Q & A
Q. What are the common synthetic routes for 1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how can regioselectivity be controlled?
The synthesis often involves cyclization reactions and functionalization of pyrrolo[2,3-b]pyridine scaffolds. A key step is the introduction of trifluoromethyl groups via halogen exchange (e.g., using KF in sulfolane) or direct trifluoromethylation . The tert-butyl group is typically introduced via alkylation under basic conditions (e.g., NaH/MeI in THF) . Regioselectivity in pyrrolo[2,3-b]pyridine systems can be controlled by steric and electronic factors: bulky substituents like tert-butyl direct reactions to less hindered positions, while electron-withdrawing groups (e.g., -CN) stabilize intermediates at specific sites .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, Zhong et al. (2005) used this to confirm pyridine-3-carbonitrile derivatives’ planar geometry .
- NMR : NMR identifies trifluoromethyl environments, while NMR distinguishes pyrrole and pyridine protons.
- HRMS : Validates molecular weight and fragmentation patterns, as demonstrated in trifluoromethylpyridine syntheses .
Q. How do steric effects from the tert-butyl group influence reactivity and intermolecular interactions?
The tert-butyl group introduces steric hindrance, reducing aggregation in solution and directing reactions to accessible sites. This was observed in analogs where tert-butyl substituents improved solubility in nonpolar solvents and minimized π-π stacking . Computational modeling (e.g., DFT) can predict steric clashes and optimize substituent placement .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Standard assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme inhibition : Fluorogenic substrates for kinases or proteases, with IC determination.
- Antimicrobial activity : Broth microdilution for MIC values against bacterial/fungal strains .
Advanced Research Questions
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for introducing aryl groups to the pyrrolo[2,3-b]pyridine core?
Use Pd(PPh) or XPhos precatalysts with KCO in toluene/EtOH/HO (3:1:1) at 90–105°C. Boronic acids with electron-donating groups (e.g., 3,4-dimethoxyphenyl) enhance coupling efficiency. Monitor reaction progress via LC-MS to minimize side products like homocoupling .
Q. What strategies resolve contradictions in crystallographic data for derivatives with similar substituents?
Discrepancies in bond angles or packing motifs may arise from polymorphism or solvent effects. Re-crystallize the compound in multiple solvents (e.g., MeOH, DCM/hexane) and compare XRD datasets. For example, Zhong et al. (2005) resolved ambiguities in pyridine-3-carbonitrile derivatives by refining thermal parameters .
Q. How can computational methods predict the electronic effects of trifluoromethyl groups on reaction kinetics?
DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The strong electron-withdrawing effect of -CF lowers LUMO energy, accelerating nucleophilic attacks at adjacent positions. MD simulations can further assess solvent interactions .
Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?
Byproducts often arise from:
- Over-alkylation : Use milder bases (e.g., CsCO) instead of NaH to suppress multiple substitutions .
- Ring-opening : Avoid protic solvents in cyclization steps. Acetic acid, used in pyrrole condensations, can protonate intermediates and stabilize the ring .
Q. How do structural modifications at the 3-carbonitrile position affect bioactivity?
Replacing -CN with -CONH or -COOR alters hydrogen-bonding capacity. In analogs, -CONH improved kinase inhibition by forming stronger interactions with ATP-binding pockets, while -COOR enhanced membrane permeability .
Methodological Notes
- Synthetic Optimization : For reproducibility, document reaction atmosphere (N/Ar), exact stoichiometry, and purification methods (e.g., column chromatography with EtOAc/hexane gradients) .
- Toxicity Profiling : Combine Ames test (mutagenicity) and hERG inhibition assays to prioritize compounds for in vivo studies .
- Data Reproducibility : Share raw crystallographic files (CIF) and NMR spectra (FID) in supplementary materials to enable peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
